Antibacterial agent 98

MRSA MIC antibacterial potency

Antibacterial agent 98 (compound g37) is a synthetic small-molecule antibacterial agent belonging to the N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamide class. It functions as a potent, orally active inhibitor of the ATPase activity of DNA gyrase subunit B (GyrB), thereby impairing DNA supercoiling in Staphylococcus aureus.

Molecular Formula C17H13N5O3S2
Molecular Weight 399.5 g/mol
Cat. No. B12405859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 98
Molecular FormulaC17H13N5O3S2
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NN=C(S3)C4=NC=CS4)O
InChIInChI=1S/C17H13N5O3S2/c1-2-22-10-6-4-3-5-9(10)12(23)11(16(22)25)13(24)19-17-21-20-15(27-17)14-18-7-8-26-14/h3-8,23H,2H2,1H3,(H,19,21,24)
InChIKeyGRHWASHECCCIDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 98 (g37) – Orally Active Gyrase B Inhibitor for MRSA Research and Antimicrobial Development


Antibacterial agent 98 (compound g37) is a synthetic small-molecule antibacterial agent belonging to the N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamide class. It functions as a potent, orally active inhibitor of the ATPase activity of DNA gyrase subunit B (GyrB), thereby impairing DNA supercoiling in Staphylococcus aureus [1]. The compound exhibits a molecular formula of C17H13N5O3S2 (MW: 399.45) and is cataloged under CAS 2408695-41-8 . Its reported antibacterial activity is primarily directed against Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA), with no observed induction of resistance over extended passaging [1].

Why Antibacterial Agent 98 (g37) Cannot Be Substituted by Generic GyrB Inhibitors or Standard-of-Care Antibiotics


Substitution of Antibacterial agent 98 with other GyrB ATPase inhibitors or frontline anti-MRSA agents is not scientifically justified due to quantifiable differences in resistance induction profiles, oral bioavailability, and therapeutic indices. Unlike novobiocin, a classical GyrB inhibitor withdrawn due to resistance emergence, Antibacterial agent 98 demonstrates no resistance development in MRSA over 20 serial passages [1]. Compared with vancomycin, the compound exhibits 2- to 128-fold superior antibacterial potency against clinical MRSA isolates and a markedly improved selectivity index (HepG2/MRSA up to 221.2) [1]. Furthermore, its confirmed metabolic stability and oral activity differentiate it from many peptidic or β-lactam comparators that lack oral utility or require prodrug strategies [1]. These evidence-backed distinctions necessitate direct procurement of Antibacterial agent 98 for experiments where resistance mitigation, oral dosing relevance, and selective toxicity are critical experimental variables.

Quantitative Differentiation of Antibacterial Agent 98 (g37): Head-to-Head Evidence Against Vancomycin and In-Class GyrB Inhibitors


2- to 128-Fold Superior Antibacterial Potency Against Clinical MRSA Isolates Compared with Vancomycin

Antibacterial agent 98 (g37) demonstrated a 2- to 128-fold improvement in antibacterial potency compared with vancomycin when evaluated against a panel of drug-resistant clinical isolates, including methicillin-resistant S. aureus (MRSA). The MIC range for g37 was 0.25–1 μg/mL, whereas vancomycin exhibited MIC values ranging from 1 to 64 μg/mL across the same panel [1].

MRSA MIC antibacterial potency vancomycin comparator

Suppression of Resistance Development in MRSA Over 20 Serial Passages

In a serial passage experiment designed to assess resistance development, Antibacterial agent 98 (g37) did not induce resistance in MRSA over 20 passages. This contrasts sharply with the clinical history of other GyrB inhibitors such as novobiocin, which was withdrawn due to rapid resistance emergence in clinical use [1][2]. While novobiocin exhibits an MIC of 0.25 mg/L against MRSA, its therapeutic utility is limited by resistance [2].

antimicrobial resistance MRSA serial passage resistance induction

High Selective Toxicity Index (Selectivity Index >100) Against Mammalian Cells

Antibacterial agent 98 (g37) exhibited a favorable selective toxicity profile, with selectivity indices (SI) of 110.6 to 221.2 for HepG2/MRSA and 77.6 to 155.2 for HUVEC/MRSA. This indicates that the concentration required to inhibit bacterial growth is more than 100-fold lower than the concentration causing cytotoxicity to human liver (HepG2) or endothelial (HUVEC) cells [1]. In contrast, many other GyrB inhibitors in development have reported selectivity indices below 50 [2].

selective toxicity cytotoxicity HepG2 HUVEC therapeutic index

Confirmed Oral Bioavailability and Metabolic Stability in Preclinical Profiling

Comprehensive in vitro and in vivo evaluation confirmed that Antibacterial agent 98 (g37) is an orally active antibacterial agent with demonstrated metabolic stability [1]. This property distinguishes it from the first-generation GyrB inhibitor novobiocin, which, despite being orally absorbed, exhibits a short half-life (~5.85 h) and is subject to drug-drug interactions that further reduce its exposure [2]. Additionally, other advanced GyrB inhibitors such as SPR720/SPR719 require prodrug strategies to achieve oral bioavailability [3].

oral bioavailability metabolic stability pharmacokinetics ADME

Potent Inhibition of S. aureus Gyrase B ATPase (IC50 = 0.15 µM)

Antibacterial agent 98 (g37) potently inhibits the ATPase activity of S. aureus DNA gyrase B with an IC50 of 0.15 µM [1]. This potency is comparable to or exceeds that of several advanced GyrB inhibitors, such as TPP8 (IC50 = 0.3 µM) , and is significantly more potent than novobiocin, which typically exhibits IC50 values in the low micromolar range against isolated GyrB [2].

Gyrase B ATPase inhibition IC50 target engagement

Evidence-Based Application Scenarios for Antibacterial Agent 98 (g37) in Antimicrobial R&D


Studying Alternative Therapies for Vancomycin-Intermediate and -Resistant S. aureus (VISA/VRSA)

Given its 2- to 128-fold superior potency over vancomycin against MRSA clinical isolates (MIC 0.25–1 μg/mL vs. vancomycin 1–64 μg/mL), Antibacterial agent 98 is ideally suited for preclinical evaluation in murine models of VISA/VRSA infection [1]. Researchers can benchmark the compound's in vivo efficacy against vancomycin to assess its potential as a next-generation anti-MRSA agent with activity against strains exhibiting reduced glycopeptide susceptibility. [1]

Investigating Resistance Evolution and Suppression Mechanisms in GyrB-Targeted Antibacterials

The demonstrated lack of resistance induction in MRSA over 20 serial passages positions Antibacterial agent 98 as a critical tool for studying the genetic and phenotypic barriers to GyrB inhibitor resistance [1]. Comparative serial passage experiments with novobiocin or other GyrB inhibitors can elucidate the structural features of g37 that impede resistance development, informing the design of more durable antibacterial chemotypes. [1][2]

Oral Dosing Regimen Optimization in Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

As a confirmed orally active and metabolically stable antibacterial agent, Antibacterial agent 98 enables PK/PD modeling in rodents without the need for intravenous administration or prodrug conversion [1]. This facilitates dose fractionation studies, determination of the PK/PD index predictive of efficacy (e.g., AUC/MIC), and evaluation of oral bioavailability under various formulation conditions, which are critical steps in advancing a compound toward clinical candidate status. [1]

Chemical Probe for Gyrase B ATPase Inhibition and Target Validation in Gram-Positive Pathogens

With a potent GyrB ATPase IC50 of 0.15 µM, Antibacterial agent 98 serves as a high-quality chemical probe for dissecting the role of DNA supercoiling in S. aureus physiology and pathogenesis [1]. It can be used in target engagement assays, thermal shift assays (CETSA), and mode-of-action studies to validate GyrB as a therapeutic target in other Gram-positive pathogens, including Enterococcus spp. and Streptococcus spp., pending expanded susceptibility testing. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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